ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate, also known as EQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the inhibition of the thioredoxin system, which is essential for cancer cell survival and proliferation. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate binds to the active site of thioredoxin reductase, leading to the inhibition of its activity. This results in the accumulation of reactive oxygen species and the induction of oxidative stress, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has minimal toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in lab experiments is its high potency and specificity towards cancer cells. However, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has limited solubility in water, which may pose challenges in its formulation and administration. Additionally, more studies are needed to determine the optimal dosage and administration route of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate.
Zukünftige Richtungen
For ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate research include the development of novel formulations and delivery systems for improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in humans. Further research is also needed to explore the potential applications of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate is a promising chemical compound that has potential applications in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on the development of novel formulations and delivery systems and the exploration of its potential applications in other diseases.
Synthesemethoden
The synthesis of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of quinoxaline-6-carbonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate. This synthesis method has been optimized to yield high purity and high yield of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in cancer therapy. Studies have shown that ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been shown to inhibit the growth and metastasis of tumors in animal models.
Eigenschaften
IUPAC Name |
ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-16(22)21-9-7-20(8-10-21)15(24)19-12-3-4-13-14(11-12)18-6-5-17-13/h3-6,11H,2,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJLJLBLIXQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.